molecular formula C17H23N5O2S2 B2760245 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 886939-68-0

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2760245
CAS RN: 886939-68-0
M. Wt: 393.52
InChI Key: XSVRCNSZCOKLOF-UHFFFAOYSA-N
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Description

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Organic Chemistry

Tertiary butyl esters, such as the tert-butyl group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Catalytic Direct Amidation

The compound can be used in catalytic direct amidation reactions . These reactions have been the focus of considerable recent research effort, due to the widespread use of amide formation processes in pharmaceutical synthesis . The use of an ester solvent offers improvements in terms of safety and sustainability, but also leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines .

Biosynthetic and Biodegradation Pathways

The tert-butyl group in this compound has implications in biosynthetic and biodegradation pathways . Its unique reactivity pattern is highlighted by its characteristic applications .

Pharmaceutical Synthesis

As mentioned earlier, the compound can be used in the synthesis of pharmaceuticals, particularly in the formation of amides . Amides are commonly used in medicinal chemistry, and the ability to produce them directly from carboxylic acids and amines with a molecule of water as the only stoichiometric by-product is highly desirable .

Safety and Sustainability

The use of this compound in reactions offers improvements in terms of safety and sustainability . For example, the use of tert-butyl acetate as the reaction solvent in catalytic direct amidation reactions leads to an improved reaction scope .

Improved Reaction Scope

The use of this compound in reactions leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines . This is particularly important in the synthesis of amides used in medicinal chemistry .

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-10-6-11(2)8-12(7-10)18-13(23)9-25-16-22-21-15(26-16)19-14(24)20-17(3,4)5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRCNSZCOKLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

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